molecular formula C11H7ClN4O2 B14002646 9-(4-chlorophenyl)-3H-purine-2,6-dione CAS No. 21314-10-3

9-(4-chlorophenyl)-3H-purine-2,6-dione

Cat. No.: B14002646
CAS No.: 21314-10-3
M. Wt: 262.65 g/mol
InChI Key: GDPWJVYHZWPCCN-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-3H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-3H-purine-2,6-dione typically involves the reaction of 4-chlorobenzylamine with a suitable purine precursor under specific conditions. One common method involves the condensation of 4-chlorobenzylamine with 2,6-dichloropurine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-3H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

9-(4-chlorophenyl)-3H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-3H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in nucleotide metabolism, leading to the disruption of cellular processes. Additionally, it may interact with DNA and RNA, affecting their synthesis and function. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    8-chlorotheophylline: Another purine derivative with similar structural features.

    4-chlorophenyl-1,3-dimethylxanthine: A compound with a similar chlorophenyl group attached to a xanthine core.

    4-chlorophenyl-1,3-dimethyluric acid: A uric acid derivative with a chlorophenyl substitution.

Uniqueness

9-(4-chlorophenyl)-3H-purine-2,6-dione is unique due to its specific substitution pattern and the presence of both purine and chlorophenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

21314-10-3

Molecular Formula

C11H7ClN4O2

Molecular Weight

262.65 g/mol

IUPAC Name

9-(4-chlorophenyl)-3H-purine-2,6-dione

InChI

InChI=1S/C11H7ClN4O2/c12-6-1-3-7(4-2-6)16-5-13-8-9(16)14-11(18)15-10(8)17/h1-5H,(H2,14,15,17,18)

InChI Key

GDPWJVYHZWPCCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2NC(=O)NC3=O)Cl

Origin of Product

United States

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